2,2-dimethylpropane-1-thiol

Description

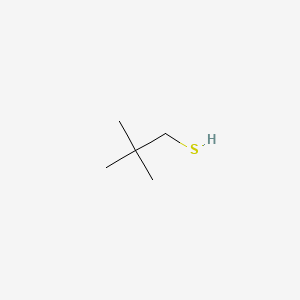

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,2-dimethylpropane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S/c1-5(2,3)4-6/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUXMVNABVPWMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168426 | |

| Record name | 2,2-Dimethylpropanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1679-08-9 | |

| Record name | 2,2-Dimethyl-1-propanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylpropanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylpropanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylpropanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYLPROPANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH457E77GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Investigative Chemical Reactivity and Mechanistic Pathways of 2,2 Dimethylpropane 1 Thiol

Nucleophilic Reactivity of the Sulfhydryl Group

The sulfur atom in 2,2-dimethylpropane-1-thiol possesses lone pairs of electrons and can act as a potent nucleophile, particularly when deprotonated to its conjugate base, the thiolate. This section delves into the various nucleophilic reactions characteristic of this compound.

Mechanistic Studies of Nucleophilic Substitution Reactions

Thiols, and their corresponding thiolates, are recognized as excellent nucleophiles. libretexts.orgmasterorganicchemistry.com The conjugate base of this compound, the 2,2-dimethylpropane-1-thiolate anion, is readily formed by treatment with a base. This thiolate is a powerful nucleophile, capable of participating in bimolecular nucleophilic substitution (SN2) reactions with various electrophiles, such as alkyl halides. libretexts.orgyoutube.com

The general mechanism for the S-alkylation of this compound is a classic SN2 pathway. The thiolate nucleophile attacks the electrophilic carbon of a substrate, displacing a leaving group in a single, concerted step. ucsb.edu

Reaction Scheme: (CH₃)₃CCH₂S⁻ + R-X → (CH₃)₃CCH₂SR + X⁻ (where R-X is an alkyl halide)

Due to the greater polarizability and larger size of the sulfur atom compared to oxygen, thiolates are generally better nucleophiles than their alkoxide counterparts. masterorganicchemistry.comchemistrysteps.com A key advantage is that while alkoxides are strong bases and can promote competing elimination (E2) reactions, the weaker basicity of thiolates means that SN2 reactions typically predominate, even with secondary alkyl halides. masterorganicchemistry.comchemistrysteps.com The steric bulk of the neopentyl group ((CH₃)₃CCH₂-) in this compound may influence the reaction rate compared to less hindered thiols, but the high nucleophilicity of the sulfur atom ensures that substitution reactions proceed efficiently.

| Species | Typical pKa of Conjugate Acid | Basicity | Nucleophilicity | Primary Reaction with Alkyl Halides |

|---|---|---|---|---|

| Alkoxide (RO⁻) | 16-18 | Strong | Good | SN2 / E2 |

| Thiolate (RS⁻) | 10-11 | Weak | Excellent | SN2 |

Addition Reactions to Unsaturated Systems: Thiol-Ene and Thiol-Yne Click Chemistry

This compound readily participates in thiol-ene and thiol-yne "click" reactions, which involve the addition of the S-H bond across an alkene or alkyne, respectively. cisco.comrsc.org These reactions are prized for their efficiency, high yields, and mild reaction conditions. cisco.com

The most common mechanism for the thiol-ene reaction is a free-radical chain process, which can be initiated by light (photoinitiation) or heat. cisco.comresearchgate.net

Initiation: A radical initiator generates a thiyl radical ((CH₃)₃CCH₂S•) from this compound.

Propagation: The thiyl radical adds to an alkene, forming a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating the thiyl radical to continue the chain. cisco.com

Termination: The reaction ceases when two radicals combine.

This radical-mediated process is highly versatile and tolerates a wide range of functional groups. cisco.comrsc.org

Thiol-yne reactions follow a similar radical mechanism. The initial addition of a thiyl radical to an alkyne forms a vinyl sulfide (B99878). A second molecule of the thiol can then add to the remaining double bond, resulting in a 1,2-dithioether product. rsc.orglscollege.ac.in

Alternatively, in the presence of electron-deficient alkenes or alkynes (e.g., those conjugated to carbonyls or nitriles), the addition can proceed via a base-catalyzed nucleophilic conjugate addition, also known as the Michael addition. nih.gov In this case, a base generates the thiolate anion, which then acts as the nucleophile.

Reactivity with Carbonyl Compounds: Thioacetal Formation and Derivatives

Like other thiols, this compound reacts with aldehydes and ketones to form dithioacetals. wikipedia.org This reaction is typically catalyzed by a Lewis or Brønsted acid. wikipedia.orgorganic-chemistry.org The formation of a dithioacetal from an aldehyde and two equivalents of this compound proceeds through a hemithioacetal intermediate. wikipedia.org

General Reaction: R'CHO + 2 (CH₃)₃CCH₂SH ⇌ R'CH(SCH₂C(CH₃)₃)₂ + H₂O

The mechanism involves:

Protonation of the carbonyl oxygen by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the sulfur atom of this compound on the carbonyl carbon to form a hemithioacetal after deprotonation. wikipedia.org

Protonation of the hydroxyl group of the hemithioacetal, followed by the elimination of water to form a resonance-stabilized carbocation.

Attack by a second molecule of the thiol on the carbocation, followed by deprotonation, to yield the final dithioacetal product. youtube.com

Dithioacetals derived from this compound are valuable as protecting groups for carbonyl compounds because they are stable to acidic and basic conditions but can be removed under specific conditions. wikipedia.orgnih.gov

Redox Chemistry and Oxidation Mechanisms

The sulfur atom in this compound exists in its lowest oxidation state (-2) and is readily oxidized. This section covers the primary oxidative pathways, from disulfide formation to the generation of higher oxidation state sulfur acids.

Oxidative Coupling to Disulfides: Kinetic and Thermodynamic Considerations

One of the most characteristic reactions of thiols is their oxidative coupling to form disulfides. libretexts.org Two molecules of this compound can be oxidized to form one molecule of bis(2,2-dimethylpropyl) disulfide, which contains a sulfur-sulfur bond. This is a redox reaction where each sulfur atom is oxidized from an oxidation state of -2 to -1. libretexts.orgyoutube.com

Reaction: 2 (CH₃)₃CCH₂SH + [Oxidant] → (CH₃)₃CCH₂S-SCH₂C(CH₃)₃ + [Reduced Oxidant]

This transformation can be accomplished by a variety of mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), and can also occur via autoxidation in the presence of air (O₂). biolmolchem.comresearchgate.net The mechanism of oxidation can vary depending on the oxidant and reaction conditions. It can proceed through a radical pathway, involving the coupling of two thiyl radicals ((CH₃)₃CCH₂S•), or via ionic pathways such as a two-electron oxidation. nih.govnih.gov

Disulfide bond formation is a reversible process. The disulfide can be reduced back to the corresponding thiol by reducing agents. libretexts.org The kinetics of thiol-disulfide exchange are crucial in many biological systems, where the interconversion is often rapid and essential for processes like protein folding. nih.govnih.gov

| Oxidant | Conditions | General Yield |

|---|---|---|

| Iodine (I₂) | Wet Acetonitrile, Room Temperature | Excellent researchgate.net |

| Dimethyl Sulfoxide (B87167) (DMSO) | Acidic, with HI catalyst | Good to Excellent biolmolchem.com |

| Air (O₂) | Base-catalyzed (autoxidation) | Variable |

| Hydrogen Peroxide (H₂O₂) | Controlled conditions | Good, risk of over-oxidation |

Formation of Higher Oxidation States: Sulfinic and Sulfonic Acids

With stronger oxidizing agents or more forcing conditions, the sulfur atom of this compound can be oxidized beyond the disulfide state to higher oxidation states. youtube.com This stepwise oxidation typically proceeds through a transient sulfenic acid intermediate to the more stable sulfinic and sulfonic acids. nih.govresearchgate.net

The reaction of the thiol with an oxidant like hydrogen peroxide first yields a sulfenic acid ((CH₃)₃CCH₂SOH). nih.govnih.gov Sulfenic acids are often unstable and can undergo further oxidation or other reactions. wfu.edu

Further oxidation of the sulfenic acid yields the corresponding sulfinic acid, 2,2-dimethylpropane-1-sulfinic acid ((CH₃)₃CCH₂SO₂H). youtube.comnih.gov The final and most stable oxidation product is the sulfonic acid, 2,2-dimethylpropane-1-sulfonic acid ((CH₃)₃CCH₂SO₃H), which is a strong acid analogous to sulfuric acid. youtube.comnih.gov

Oxidation Pathway: (CH₃)₃CCH₂SH → [(CH₃)₃CCH₂SOH] → (CH₃)₃CCH₂SO₂H → (CH₃)₃CCH₂SO₃H Thiol → Sulfenic Acid (unstable) → Sulfinic Acid → Sulfonic Acid

This irreversible oxidation to sulfinic and especially sulfonic acids is a key pathway in the metabolism and degradation of sulfur-containing compounds in biological systems and highlights the rich redox chemistry of the thiol functional group. wfu.edu

Mechanistic Models for Thiol-Sulfoxide Interactions

The reaction between thiols and sulfoxides, a process of significant interest as a model for enzymatic reactions like those involving methionine sulfoxide reductases, has been the subject of both theoretical and experimental investigation. acs.orgnih.gov Stoichiometrically, the reaction consumes two moles of thiol for every one mole of sulfoxide, yielding one mole of disulfide and one mole of the corresponding sulfide. sci-hub.ru

Theoretical models for the reduction of sulfoxides by thiols propose a mechanism that begins with the formation of a sulfurane intermediate, which is considered the rate-limiting step. acs.orgnih.gov Following this, a proton transfer from a second thiol molecule to the sulfurane intermediate occurs. This can lead to the formation of either a sulfenic acid or a disulfide. acs.orgnih.gov However, computational studies indicate that the disulfide is significantly more stable than the sulfenic acid intermediate. nih.gov This theoretical instability of the sulfenic acid in solution, where it would readily react with another thiol molecule, may explain why it is often not detected in experimental studies, which typically identify the disulfide as the final product. acs.orgnih.govsci-hub.ru

The reactivity of thiols in this reaction is heavily influenced by their acidity. sci-hub.ru Experimental evidence establishes a clear reactivity order, which is detailed in the table below.

| Thiol Type | Reactivity |

| Aromatic (ArSH) | Highest |

| Aralkyl (ArCH₂SH) | Intermediate |

| Aliphatic (RSH) | Lowest |

This table illustrates the general reactivity trend of different thiol classes in reactions with sulfoxides, based on their acidity. sci-hub.rubiolmolchem.com

As an aliphatic thiol, this compound falls into the least reactive category under ambient conditions, generally requiring temperatures over 100°C for the oxidation to proceed at a reasonable rate. sci-hub.ru The mechanism is considered analogous to the reactions of halogen acids with sulfoxides. sci-hub.ru One proposed pathway suggests that in the presence of an acid like HI, an active species is formed from the sulfoxide (e.g., dimethyl sulfoxide), which then reacts with the thiol to generate an intermediate. This intermediate subsequently reacts with a second thiol molecule to produce the final disulfide product. biolmolchem.com

Reaction Kinetics and Selectivity in Organic Transformations

Thiols and their conjugate bases, thiolates, are recognized as excellent nucleophiles, capable of participating in a variety of organic reactions where stereochemistry is a key consideration. masterorganicchemistry.comchemistrysteps.com A prominent example is the Sₙ2 reaction, where a thiolate anion attacks an alkyl halide. masterorganicchemistry.com Such reactions are characterized by a single, concerted step where the nucleophile attacks the carbon center from the side opposite to the leaving group. This specific mechanism invariably leads to an inversion of the stereochemical configuration at the chiral center. masterorganicchemistry.comlumenlearning.com

The stereochemical outcome of a reaction involving a thiol is fundamentally dependent on the reaction mechanism. The distinct pathways of Sₙ1 and Sₙ2 reactions lead to different stereochemical products.

| Reaction Type | Mechanism | Stereochemical Outcome |

| Sₙ1 | Two-step (formation of carbocation intermediate) | Racemic mixture (scrambled stereochemistry) |

| Sₙ2 | Single step (concerted backside attack) | Inversion of configuration |

This table contrasts the stereochemical outcomes of Sₙ1 and Sₙ2 reactions, which are common pathways for thiol involvement. lumenlearning.com

In addition to substitution reactions, thiols participate in addition reactions that have distinct stereochemical results. For instance, the regio- and stereospecific hydrothiolation of certain internal alkynes has been shown to yield trans addition products exclusively. chemrxiv.org Furthermore, in free-radical additions, such as the reaction of thiols with substituted cyclohexenes, the stereochemistry of the resulting thioether is a critical aspect of the product analysis. acs.org

When a reaction involving a thiol creates a new chiral center from an achiral starting material, the product is typically a racemic mixture of both enantiomers, as the attack from either side of the planar substrate is equally probable. lumenlearning.com An optically active product can only be obtained from an inactive reactant if a chiral reagent or catalyst is used in the process. lumenlearning.com

The bulky 2,2-dimethylpropyl group, also known as a neopentyl group, in this compound exerts significant steric hindrance, which profoundly impacts its reaction kinetics. acs.org Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituent groups. In the context of thiol reactions, this effect is highly dependent on the specific reaction mechanism and its rate-limiting step. researchgate.net

For instance, in thiol-ene polymerizations, increased steric hindrance around the thiol functionality generally leads to a decrease in the reaction rate. researchgate.net This effect is particularly pronounced in systems where the chain transfer step—the abstraction of a hydrogen atom from the thiol by a carbon-centered radical—is the slowest step in the kinetic chain. The bulky neopentyl group impedes the approach of the radical to the S-H bond, thus increasing the activation energy for this step. researchgate.net

| Thiol Substitution | Relative Reactivity | Primary Reason |

| Primary (1°) | Highest | Minimal steric hindrance |

| Secondary (2°) | Intermediate | Moderate steric hindrance |

| Tertiary (3°) | Lowest | Significant steric hindrance |

This table summarizes the general effect of steric hindrance on the reactivity of primary, secondary, and tertiary thiols in common organic reactions. researchgate.netnsf.gov

Therefore, the neopentyl group of this compound is expected to reduce its reaction rates compared to less sterically hindered primary thiols like 1-propanethiol (B107717) or 1-butanethiol, especially in reactions sensitive to the steric environment of the nucleophile. researchgate.net

Theoretical and Computational Chemistry Investigations of 2,2 Dimethylpropane 1 Thiol and Analogues

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Quantum chemical calculations are essential for determining electron distribution, molecular orbital energies, and other electronic descriptors that govern molecular stability and reactivity.

Density Functional Theory (DFT) has become a primary computational tool for studying medium to large molecular systems due to its favorable balance of accuracy and computational cost. DFT methods are extensively applied to organosulfur compounds to elucidate their electronic characteristics. nih.gov In DFT, the electronic energy is determined as a functional of the electron density. The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results.

For thiols and related sulfur compounds, a variety of functionals have been tested and are commonly used. The B3LYP functional is a popular hybrid functional that often provides a good description of molecular geometries and vibrational frequencies. nih.govnih.gov More recent functionals, such as the M06-2X and ωB97X-D, have shown improved performance for thermochemistry, reaction barriers, and non-covalent interactions, which are important in complex molecular systems. acs.orgrsc.org Basis sets, which are sets of mathematical functions used to build molecular orbitals, typically include polarization and diffuse functions (e.g., 6-31+G(d,p) or 6-311++G(d,p)) to accurately describe the electron distribution around the sulfur atom and the weakly bound proton of the thiol group. acs.orgwayne.edu

Key electronic parameters calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical stability and reactivity. researchgate.net Natural Bond Orbital (NBO) analysis is another technique frequently used in conjunction with DFT to analyze charge distribution and donor-acceptor interactions within the molecule. rsc.orgresearchgate.net

| Property | Calculated Value (Illustrative for a Simple Thiol) | Description |

| HOMO Energy | -9.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | +2.1 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 11.6 eV | Energy difference between HOMO and LUMO; indicates chemical stability. |

| NBO Charge on Sulfur | -0.15 e | Calculated partial charge on the sulfur atom, indicating its electron density. |

| Dipole Moment | 1.5 D | A measure of the overall polarity of the molecule. |

Note: This table presents illustrative data for a simple alkylthiol calculated at a representative DFT level to demonstrate the types of properties investigated. Actual values for 2,2-dimethylpropane-1-thiol would require a specific calculation.

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org These methods are based on solving the Schrödinger equation and can, in principle, converge to the exact solution as the level of theory and basis set size are increased. wikipedia.org

The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a foundational description of the electronic structure but neglects electron correlation. wikipedia.org More sophisticated and accurate methods, known as post-Hartree-Fock methods, are built upon the HF solution to include electron correlation. These include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)). nih.govacs.org

While computationally more demanding than DFT, high-level ab initio calculations are often used as benchmarks to validate the accuracy of different DFT functionals for specific classes of molecules, such as organosulfur compounds. acs.org For smaller molecules, methods like CCSD(T) are considered the "gold standard" for obtaining highly accurate energies and properties. acs.org These methods are crucial for obtaining reliable thermochemical data, such as bond dissociation enthalpies and gas-phase acidities, for small sulfur-containing molecules. acs.org

Conformational Analysis and Energy Landscape Mapping

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Computational chemistry is instrumental in mapping the potential energy surface to identify stable conformers and the energy barriers that separate them.

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. A relevant equilibrium in some organosulfur compounds is thiol-thione tautomerism (R-SH ⇌ R=S-H). nih.gov Computational studies, typically using DFT, can accurately predict the relative stabilities of these tautomers. researchgate.nettandfonline.com Factors such as intramolecular hydrogen bonding, solvent effects, and resonance stabilization determine which form is more stable. acs.orgtandfonline.com For many heterocyclic systems, the thione form is found to be thermodynamically preferred over the thiol form, particularly in solution. nih.govacs.org It is important to note that for saturated alkylthiols like this compound, which lack the necessary structural features, this type of thiol-thione tautomerism is not applicable.

The focus for this compound is on conformational isomers arising from rotation around the C-C and C-S single bonds. The bulky neopentyl group introduces steric constraints that influence the preferred conformations. Computational methods are used to perform a systematic scan of the potential energy surface by rotating dihedral angles to locate all energy minima, which correspond to stable conformers. The relative energies of these conformers are then calculated to determine their population distribution at a given temperature. Such analyses are critical for understanding molecular flexibility, which can influence physical properties and interactions with other molecules or surfaces. osti.govaps.org

The transition between different conformers is not frictionless; it requires overcoming an energy barrier. The highest point on the minimum energy pathway between two conformers is the transition state. acs.org Computational methods are used to locate these transition state structures and calculate their energies. The difference in energy between a stable conformer and a transition state is the activation energy or rotational barrier for that specific intramolecular rearrangement. acs.org

For a molecule like this compound, this involves calculating the energy barriers for rotation around the C(1)-C(2) and C(1)-S bonds. Low energy barriers indicate rapid interconversion between conformers at room temperature, while higher barriers can lead to the existence of distinct, observable conformer populations. These calculations provide a dynamic picture of the molecule's flexibility.

| Rotational Barrier | Calculated Energy (kcal/mol) - Illustrative | Description |

| C-S Bond Rotation | 1.0 - 2.5 | Energy required to rotate the S-H group around the C-S bond axis. |

| C-C Bond Rotation | 3.0 - 5.0 | Energy required to rotate the -CH2SH group relative to the tert-butyl group. |

Note: This table provides a range of typical energy barriers for bond rotations in simple alkylthiols. The steric hindrance from the tert-butyl group in this compound would influence these values.

Acidity (pKa) Predictions and Substituent Effects

The acidity of a thiol, quantified by its pKa value, is a measure of its tendency to donate the sulfhydryl proton. Computational methods have been developed to predict pKa values with high accuracy, providing insights into how molecular structure affects acidity.

The direct computational approach for pKa involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution: RSH + H₂O ⇌ RS⁻ + H₃O⁺. This requires accurate calculation of the free energies of the thiol (RSH) and its conjugate base, the thiolate anion (RS⁻). wayne.edu Since this reaction occurs in a solvent (typically water), continuum solvation models like the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) are essential to account for the stabilizing effect of the solvent on the charged species. rsc.orgwayne.edu Studies have shown that including a few explicit water molecules in the calculation, which can form hydrogen bonds with the sulfur atom, can further improve the accuracy of pKa predictions. wayne.edu DFT functionals such as M06-2X and ωB97X-D, combined with large basis sets, have demonstrated excellent performance in reproducing experimental pKa values for a wide range of thiols. acs.orgrsc.orgwayne.edu

Substituent effects play a crucial role in determining thiol acidity. Electron-donating groups, such as the alkyl neopentyl group in this compound, tend to destabilize the resulting thiolate anion through an inductive effect. This makes the proton less likely to dissociate, leading to a higher pKa (lower acidity) compared to methanethiol (B179389). acs.org Conversely, electron-withdrawing groups stabilize the thiolate anion, lowering the pKa and increasing acidity. libretexts.org Computational analysis allows for a systematic investigation of these effects by comparing the calculated pKa values of a series of related compounds. rsc.orgresearchgate.net

| Thiol Compound | Predicted pKa in Water (Illustrative) | Effect of Alkyl Substituent |

| Methanethiol | 10.4 | Reference compound. |

| Ethanethiol | 10.6 | Ethyl group is slightly more electron-donating than methyl. |

| 2-Propanethiol | 10.8 | Isopropyl group provides more electron donation. |

| 2-Methyl-2-propanethiol | 11.2 | Tert-butyl group is a stronger electron-donating group. |

| This compound | ~11.0 | The electron-donating neopentyl group increases the pKa relative to simple thiols. |

Note: This table shows a trend of pKa values predicted computationally for a series of alkylthiols. The values illustrate the inductive effect of alkyl groups on acidity.

Computational Approaches for pKa Determination in Solution (e.g., IEFPCM, SMD_sSAS solvation models)

The determination of the acid dissociation constant (pKa) for thiols, including this compound, is crucial for understanding their reactivity in solution. Computational chemistry offers powerful tools to predict these values, with accuracy being highly dependent on the chosen theoretical level and solvation model.

The direct approach, which calculates the Gibbs free energy of the acid-base equilibrium in a solvent (ΔGsol), is a common method. nih.gov Solvation models are essential in these calculations to describe the interaction between the solute and the solvent. The Polarizable Continuum Model (PCM), particularly the Integral Equation Formalism variant (IEFPCM), and the Solvation Model based on Density (SMD) are widely used. nih.govrsc.orgresearchgate.netresearchgate.net

Studies have shown that for thiols, the SMD model often provides better accuracy than other continuum models. For instance, combining the M06-2X density functional with the SMD model has been found to yield precise pKa values for a wide range of thiols, with a root-mean-square error (RMSE) as low as 0.77 pK units. rsc.orgresearchgate.net However, calculations using implicit solvation models alone can sometimes lead to large errors, with deviations of almost 10 pKa units for simple thiols like methanethiol and ethanethiol. researchgate.netwayne.edunih.gov

To improve accuracy, a mixed explicit-implicit solvation model is often employed. This involves including a few explicit water molecules hydrogen-bonded to the sulfur atom, in addition to the continuum solvent. researchgate.netwayne.edunih.gov The inclusion of one explicit water molecule can lower the error by an average of 3.5 pKa units, and adding three explicit water molecules can reduce it further by about 4.5 pKa units. researchgate.netwayne.edu The ωB97XD functional, when used with the SMD model and three explicit water molecules, has demonstrated excellent results for a test set of 45 thiols, with an average error of about -0.11 ± 0.50 pKa units. wayne.edunih.gov The B3LYP functional also performs well under these conditions. wayne.edunih.gov

The choice of atomic radii within the solvation model is also critical. Using Bondi radii instead of the default radii in the SMD model (a method referred to as SMD-B) has been shown to significantly improve the predicted aqueous solvation free energies of sulfur-containing ions by more than 5 kcal/mol. acs.org For a set of 45 thiols, the SMD-B model reduced the mean deviation from experimental pKa values to about 1 pKa unit, compared to approximately 7 pKa units with the standard SMD model. acs.org

Below is a data table summarizing the performance of different computational methods for thiol pKa prediction.

| Method | Functional | Solvation Model | Explicit Waters | Mean Error (pK units) |

| DFT | M06-2X | SMD_sSAS | 0 | 0.77 (RMSE) |

| DFT | ωB97XD | SMD | 3 | -0.11 ± 0.50 |

| DFT | B3LYP | SMD | 3 | -1.11 ± 0.82 |

| DFT | Various | Standard SMD | 0 | ~7.0 |

| DFT | Various | SMD-B | 0 | ~1.0 |

Analysis of Structure-Acidity Relationships and Electronic Factors (e.g., Natural Bond Orbital (NBO), Frontier Molecular Orbitals, Substituent Constants)

Understanding the relationship between the molecular structure of thiols and their acidity is a key area of computational investigation. Electronic factors, influenced by substituents, play a significant role in determining the pKa of the S-H group.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate the electronic structure of molecules, providing insights into charge distribution and orbital interactions. For thiols, NBO calculations have revealed a strong correlation between the natural charge on the sulfur atom and the compound's pKa. rsc.orgresearchgate.net As the positive charge on the sulfur atom increases, the S-H bond becomes more polarized, facilitating proton donation and thus lowering the pKa. This linear relationship helps in understanding the electronic effects of different substituents on thiol acidity. rsc.org

Frontier Molecular Orbitals (FMO): Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comtaylorandfrancis.com In the context of thiol acidity, analysis of the HOMO and LUMO energies can help rationalize the stability of the thiolate anion (R-S⁻). Electron-withdrawing groups attached to the R group can lower the energy of the HOMO of the corresponding thiolate, stabilizing the negative charge and thus increasing the acidity of the parent thiol. Good linear relationships have been observed between the pKa values of thiols and the energies of their frontier orbitals. rsc.orgresearchgate.net

Substituent Constants: The effect of substituents on the acidity of thiols can be quantified using substituent constants, such as the Hammett (σ) or Taft constants. Computational studies have demonstrated a good linear correlation between the calculated pKa values of substituted thiols and substituent constants like σp+. rsc.org This indicates that the electronic effects (both inductive and resonance) of the substituents are transmitted to the sulfur atom, influencing the ease of deprotonation.

This table summarizes the relationship between electronic parameters and thiol acidity.

| Electronic Factor | Parameter | Relationship with Acidity |

| Charge Distribution | Natural Charge on Sulfur (NBO) | Increased positive charge correlates with higher acidity (lower pKa). |

| Orbital Energy | HOMO Energy of Thiolate | Lower HOMO energy indicates greater stability of the anion and higher acidity of the thiol. |

| Substituent Effects | Substituent Constant (e.g., σp+) | Linear correlation exists between pKa and the electronic-donating/withdrawing nature of the substituent. |

Computational Kinetic and Thermodynamic Studies

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory (TST) is a fundamental framework used to understand the rates of chemical reactions by examining the properties of the activated complex, or transition state, that connects reactants and products on a potential energy surface. wikipedia.org Computational chemistry allows for the detailed study of these transition states, providing insights into reaction mechanisms involving thiols and their analogues.

A key reaction involving thiols is the thiol-disulfide exchange, which is crucial in many biological processes. Computational studies, often employing Density Functional Theory (DFT), have elucidated the mechanism of this reaction. The process is generally described as a nucleophilic substitution (SN2) reaction. nih.govresearchgate.net The deprotonated thiol (thiolate anion, RS⁻) acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond (R'-S-S-R'). nih.gov

According to TST, the reaction proceeds through a short-lived, high-energy transition state. For the thiol-disulfide exchange, this transition state is characterized by a linear arrangement of the three participating sulfur atoms (-S-S-S-), where the negative charge is delocalized across all three atoms. nih.govresearchgate.net The energy of this transition state relative to the reactants determines the activation energy (Ea) of the reaction, which in turn governs the reaction rate. nih.gov Computational methods can accurately model the geometry and energy of this transition state, confirming the SN2-like mechanism. researchgate.net Depending on the substituents and the level of theory used, the reaction pathway may be a single-step SN2 displacement or involve a very shallow intermediate corresponding to a trisulfur anion. researchgate.net

Prediction of Heats of Formation and Bond Dissociation Energies

Computational thermochemistry provides reliable estimates of key thermodynamic properties like heats of formation (HOFs) and bond dissociation energies (BDEs) for molecules such as this compound.

Heats of Formation (HOF): The HOF is a measure of the energy change when a compound is formed from its constituent elements in their standard states. Accurate prediction of HOFs is vital for assessing the stability of molecules. Various computational methods, including DFT and high-level composite methods like the Complete Basis Set (CBS-Q) method, are used to calculate HOFs for thiols. worldscientific.com Studies have shown that the B3P86 density functional, when used with a reasonably large basis set like 6-311G**, provides reliable HOFs for thiol compounds, with errors typically within 1-5 kcal/mol. worldscientific.com The CBS-Q method also demonstrates high accuracy. worldscientific.com The choice of functional is important, as discrepancies can be as large as 20-30 kJ/mol (approx. 5-7 kcal/mol) depending on the functional used. tvgmu.ru

Bond Dissociation Energies (BDE): The BDE of the S-H bond is a critical parameter that quantifies the energy required to break the bond homolytically, forming a thiyl radical (RS•) and a hydrogen atom. This value is directly related to the antioxidant capacity of thiols and their reactivity in radical reactions. Computational methods are widely used to estimate S-H BDEs. Similar to HOF calculations, DFT methods (such as B3P86) and the CBS-Q method have proven to be accurate for computing reliable BDEs for thiol compounds. worldscientific.com For simple alkyl thiols, the S-H BDE is typically in the range of 80-90 kcal/mol. For example, the B3LYP/6-31+G* calculated S-NO bond dissociation energy in S-nitrosothiols provides insight into the related S-H bond strength. wayne.edu

The following table presents computationally derived thermodynamic data for representative thiols.

| Compound | Property | Computational Method | Calculated Value (kcal/mol) |

| Methanethiol | HOF | B3P86/6-311G | -5.7 |

| Ethanethiol | HOF | B3P86/6-311G | -11.3 |

| Thiophenol | S-H BDE | UHF/6-31G(d) | 79.1 |

| 2-Methylthiophenol | S-H BDE | UHF/6-31G(d) | 77.7 |

| Dimethyl disulfide | S-S BDE | DFT | 54.0 |

Advanced Analytical Methodologies for the Detection and Characterization of Thiols in Research Contexts

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of complex mixtures, and several techniques are applicable to the separation of thiols. The choice of method often depends on the volatility, polarity, and concentration of the target thiol compound.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV, MS, Coulometric)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds. For thiols like 2,2-dimethylpropane-1-thiol, which lack a strong native chromophore, direct UV detection offers low sensitivity. nih.gov To overcome this, pre- or post-column derivatization is commonly employed to attach a UV-absorbing or fluorescent tag to the thiol group, significantly enhancing detection limits.

HPLC coupled with mass spectrometry (LC-MS) is a powerful alternative that often does not require derivatization. nih.govnih.gov The mass spectrometer provides high selectivity and sensitivity, allowing for both identification based on mass-to-charge ratio and quantification. nih.gov Recent developments have focused on green analytical chemistry principles, utilizing safer derivatizing agents and minimizing waste. nih.gov Coulometric detection, an electrochemical method, can also be used and offers high sensitivity for electrochemically active compounds like thiols.

| Detection Method | Principle | Derivatization Requirement for this compound | Key Advantages |

|---|---|---|---|

| UV-Vis | Measures absorbance of UV-Vis light by the analyte. | Yes, required to introduce a chromophore. | Widely available, robust. |

| Mass Spectrometry (MS) | Separates ions based on mass-to-charge ratio. | Optional, but can improve ionization efficiency. | High sensitivity and selectivity, structural information. nih.gov |

| Fluorimetry | Detects fluorescence emitted by the analyte after excitation. | Yes, required to introduce a fluorophore. | Extremely high sensitivity. |

| Coulometric (Electrochemical) | Measures the current generated by the oxidation or reduction of the analyte. | No. | High sensitivity for electroactive species. |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Volatile Thiols

For volatile sulfur compounds like this compound, Gas Chromatography (GC) is the premier separation technique. semanticscholar.org The compound's volatility allows it to be easily transferred into the gas phase for separation on a capillary column. Coupling GC with a Mass Spectrometer (GC-MS) provides a robust platform for both identification and quantification. researchgate.netescholarship.org

In a typical GC-MS analysis, the sample is injected, vaporized, and separated based on its boiling point and interaction with the column's stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification by comparison to spectral libraries, such as those from the National Institute of Standards and Technology (NIST). escholarship.orgnist.gov Isotope dilution methods, where a labeled internal standard is used, can be employed for precise quantification. researchgate.net

| Parameter | Description/Typical Setting |

|---|---|

| Injection Mode | Split/Splitless for varying concentrations. |

| Column Type | Fused silica (B1680970) capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, DB-624). |

| Carrier Gas | Helium or Hydrogen. |

| Oven Program | Temperature ramp starting at a low temperature (e.g., 40°C) to a high temperature (e.g., 250°C) to resolve compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV is standard. |

| MS Detection | Scan mode for identification, Selected Ion Monitoring (SIM) for targeted quantification. |

Capillary Electrophoresis (CE) for Thiol Analysis

Capillary Electrophoresis (CE) separates analytes based on their charge-to-size ratio in an electric field within a narrow capillary. technologynetworks.com While standard CE, or Capillary Zone Electrophoresis (CZE), is ideal for charged species, neutral compounds like this compound require modifications to the technique. nih.govnih.gov

Micellar Electrokinetic Capillary Chromatography (MEKC), a variant of CE, uses surfactants (micelles) in the buffer to create a pseudo-stationary phase, enabling the separation of neutral molecules. researchgate.net As with HPLC, direct detection of underivatized thiols is challenging due to the lack of a suitable chromophore. Therefore, derivatization with a charged, UV-absorbing, or fluorescent tag is often necessary to achieve sensitive detection with UV or Laser-Induced Fluorescence (LIF) detectors. nih.govresearchgate.net

Spectroscopic and Spectrometric Techniques

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and quantification of thiols. These techniques provide detailed information on molecular weight, fragmentation patterns, and concentration.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantitation

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and structure of compounds. For this compound (C5H12S), the monoisotopic mass is 104.066 Da, which would be observed as the molecular ion ([M]•+) in the mass spectrum. nih.govuni.lu

The fragmentation pattern in electron ionization (EI) MS is highly informative. Due to the neopentyl structure, a prominent fragment is the highly stable tert-butyl cation ([C(CH3)3]+) at a mass-to-charge ratio (m/z) of 57. docbrown.infopearson.com This peak is often the base peak in the spectrum of compounds containing this moiety. pearson.com Other potential fragments can arise from the loss of the thiol radical (•SH) or other bond cleavages.

Tandem mass spectrometry (MS/MS) provides even greater structural detail. In this technique, a specific ion (e.g., the molecular ion at m/z 104) is selected, fragmented, and the resulting product ions are analyzed. This process helps confirm the structure and can be used for highly selective and sensitive quantification in complex matrices. nih.gov

| m/z | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 104 | [C5H12S]•+ | Molecular Ion |

| 89 | [C5H9S]+ | Loss of a methyl radical (•CH3) |

| 71 | [C5H11]+ | Loss of a thiol radical (•SH) |

| 57 | [C4H9]+ | Cleavage of the C-C bond adjacent to the sulfur, forming the tert-butyl cation. |

| 47 | [CH3S]+ | Thiol-containing fragment. |

| 41 | [C3H5]+ | Further fragmentation of the alkyl chain. |

Advanced UV-Vis Spectrophotometry and Fluorimetry in Thiol Sensing

While this compound itself does not absorb significantly in the UV-Vis spectrum, spectrophotometry can be a powerful quantitative tool when combined with derivatization. nih.gov Thiol-specific chromogenic reagents react with the sulfhydryl group to produce a colored product whose absorbance can be measured. A classic example is the use of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which reacts with thiols to release the 2-nitro-5-thiobenzoate (TNB) anion, a yellow-colored compound with a strong absorbance maximum around 412 nm. acs.org

Similarly, fluorimetry, which measures the emission of light from a fluorescent molecule, offers exceptionally high sensitivity. For thiol analysis, non-fluorescent reagents are used that become highly fluorescent upon reaction with the sulfhydryl group. This "turn-on" fluorescence provides a low-background, high-sensitivity signal for quantification. The choice of reagent depends on the specific requirements of the assay, including pH, solvent, and potential interferences. nih.gov

| Reagent | Abbreviation | Detection Method | Principle of Action |

|---|---|---|---|

| 5,5'-dithio-bis-(2-nitrobenzoic acid) | DTNB | UV-Vis Spectrophotometry | Thiol-disulfide exchange releases a colored product (TNB). acs.org |

| 4,4'-dithiodipyridine | 4,4'-DTDP | UV-Vis Spectrophotometry | Thiol-disulfide exchange releases 4-thiopyridone, which is measured. nih.govnih.gov |

| Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate | SBD-F | Fluorimetry | Reacts with thiols to form a highly fluorescent adduct. |

| Pacific Blue C5 Maleimide (B117702) | - | Fluorimetry | Maleimide group reacts specifically with thiols to create a fluorescent product. researchgate.net |

Electrochemical Methods for Real-Time Monitoring

Electrochemical methods offer a powerful approach for the real-time monitoring of thiols due to their high sensitivity and the potential for miniaturization. mdpi.com These techniques are based on the electrochemical oxidation of the thiol group, providing a signal that can be correlated to the analyte's concentration.

One such application involves the use of a pyrroloquinoline quinone (PQQ) modified electrode for the electrocatalytic oxidation and detection of thiocholine (B1204863) at low concentrations. rsc.org The PQQ, entrapped in a polypyrrole matrix on a glassy carbon electrode, effectively mediates the amperometric detection of the thiol. rsc.org This sensor system allows for the real-time monitoring of enzymatic hydrolysis that produces a thiol, demonstrating the utility of such electrodes in dynamic systems. rsc.org The rapid and sensitive detection of the thiol product showcases the potential for developing assays to evaluate enzymatic activity. rsc.org

Another approach for real-time monitoring involves tracking the adsorption kinetics of thiols onto electrode surfaces. The formation of a self-assembled monolayer (SAM) can be measured by the decrease in a steady-state faradic current. researchgate.net For instance, the introduction of 11-mercaptoundecanoic acid to a rotating disk electrode in the presence of ferrocene (B1249389) leads to a decrease in the oxidation current as the insulating thiol monolayer forms. researchgate.net This method allows for the reliable in-situ characterization of SAM adsorption kinetics. researchgate.net While these methods provide real-time data, they can be susceptible to interference from other electroactive species in complex samples. mdpi.com

| Electrode System | Analyte | Detection Limit | Linear Range | Source |

|---|---|---|---|---|

| PQQ-modified glassy carbon electrode | Thiocholine | 0.5 µM | 0.5 - 50 µM | rsc.org |

Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a widely used strategy to improve the analytical properties of thiols. researchgate.net By converting the thiol group into a more stable or easily detectable derivative, issues such as oxidation can be mitigated, and sensitivity for techniques like mass spectrometry (MS) or high-performance liquid chromatography (HPLC) can be significantly enhanced. researchgate.netacs.org

A novel approach for the rapid and sensitive quantification of thiols by mass spectrometry involves simultaneous derivatization and ionization, a process termed "reactive ionization". acs.orgnih.govacs.org This method utilizes a specially designed derivatizing reagent that combines a thiol-selective unit with a pre-charged moiety, such as a pyridinium (B92312) unit, to maximize sensitivity in MS. nih.govacs.org

In this technique, a precharged maleimide reagent reacts specifically and rapidly with thiols. acs.org The pre-charged nature of the tag ensures high ionization efficiency for the resulting derivative, enabling direct and simultaneous quantitative analysis of multiple thiols without prior chromatographic separation. acs.org This method has been successfully applied to complex biological fluids and tissue samples, demonstrating a broad analytical range from 1 μM to 10 mM. acs.org The key advantages of this approach are the minimal sample preparation time (less than 4 minutes) and very short analysis times (under 1 minute), with high precision and accuracy validated by independent HPLC-MS analysis. nih.govacs.org

| Parameter | Description | Source |

|---|---|---|

| Methodology | Simultaneous derivatization and ionization ("reactive ionization") using a pre-charged maleimide reagent. | acs.orgacs.org |

| Detection | Mass Spectrometry (MS) | nih.govacs.org |

| Sample Preparation Time | < 4 minutes | acs.org |

| Analysis Time | < 1 minute | acs.org |

| Concentration Range | 1 µM to 10 mM | acs.org |

| Validation | Accuracy and precision better than 8% (validated by HPLC-MS). | nih.gov |

Cyclization reactions provide a high degree of selectivity for certain types of thiols, particularly aminothiols like cysteine and homocysteine, by exploiting the reactivity of both the thiol and a neighboring amine group. nih.gov A common strategy involves a conjugate addition/cyclization sequence. nih.gov

In this mechanism, a probe, often containing an acrylate (B77674) group, first undergoes a Michael addition reaction with the thiol group. nih.govmdpi.com For aminothiols, this initial step is followed by a rapid, intramolecular cyclization involving the adjacent amine group, leading to the formation of a stable ring structure (e.g., a thiazolidine (B150603) or thiazinane). nih.gov This two-step process allows for selectivity over thiols that lack the proximal amine, such as glutathione (B108866). nih.gov The kinetic differences in the cyclization rates for different aminothiols can even enable their simultaneous and differential detection. nih.gov Another approach utilizes a "thiol-chromene" click reaction, which achieves selective thiol detection through changes in the optical spectrum of a chromene-based probe. acs.org Furthermore, thiol-ene reactions, where a thiol adds across an alkene, have been effectively used for peptide cyclization, demonstrating the versatility of cyclization strategies in different chemical contexts. frontiersin.org

Emerging Analytical Approaches: Nanomaterial Contributions

Nanomaterials are increasingly being integrated into analytical methods for thiol detection, offering unique optical, electronic, and catalytic properties that can significantly enhance sensitivity and selectivity. mdpi.comacs.org Their high surface-area-to-volume ratio and tunable surface chemistry make them ideal for sensing applications. acs.org

Simple colorimetric assays have been adapted for the quantification of thiol groups on the surface of nanomaterials like polystyrene nanoparticles and semiconductor nanocrystals. acs.orgnih.gov Methods such as the Ellman's assay and the aldrithiol assay are used to characterize the surface chemistry of these materials. acs.orgnih.gov

In electrochemical sensing, nanomaterials are used to modify electrodes to improve their performance. nih.gov For example, gold nanoparticles (AuNPs) can be used to enhance carbon-based electrodes, where they may serve as catalysts for specific reactions involving thiols. nih.gov More recent advances have seen the development of fluorescent sensors based on carbon dots and graphene quantum dots for biothiol analysis. mdpi.com The unique properties of nanomaterials enable the development of new analytical tools and instrumentation capable of measurements at the single-molecule level. acs.org

The Role of this compound in Advanced Materials Science

The versatile thiol functional group of this compound, also known as neopentyl mercaptan, positions it as a molecule of interest in the evolving field of advanced materials science. Its unique sterically hindered neopentyl structure influences its reactivity and potential applications in polymer chemistry, surface engineering, and the synthesis of complex organic structures.

Environmental Transformations and Biogeochemical Cycling of Alkyl Thiols

Abiotic Photochemical Degradation Pathways in Aquatic Systems

In natural waters, the direct absorption of sunlight by simple alkyl thiols is often not the main degradation pathway. Instead, indirect photochemical processes, mediated by other light-absorbing substances in the water, dominate their transformation. rsc.org

Dissolved organic matter (DOM), particularly its light-absorbing fraction known as chromophoric dissolved organic matter (CDOM), plays a crucial role in the aquatic photochemistry of thiols. rsc.orgnih.gov When CDOM absorbs solar radiation, it becomes electronically excited and can generate a suite of photochemically produced reactive intermediates (PPRI). rsc.org These reactive species, rather than direct sunlight, are responsible for the subsequent degradation of thiol compounds that may not absorb light efficiently on their own. rsc.org

Studies on various naturally occurring thiols have demonstrated that they undergo rapid indirect photochemical transformation in the presence of DOM. semanticscholar.orgrsc.org This process can be one to two orders of magnitude faster than abiotic degradation in the dark, highlighting its importance as a major removal pathway for thiols in sunlit surface waters. rsc.org The efficiency of this degradation is influenced by the intrinsic properties of the thiol, such as its sorption affinity to the DOM macromolecules, which can concentrate the thiol in the vicinity of reactive intermediate generation. semanticscholar.orgrsc.org

The reactive intermediates produced by irradiated DOM include several reactive oxygen species (ROS), which are highly effective at oxidizing thiol compounds. nih.govnih.gov The primary ROS implicated in the degradation of thiols in these systems are hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.govrsc.org

The relative importance of these two species is strongly dependent on the pH of the water. rsc.orgsemanticscholar.org Research on various peptidic thiols shows a clear trend:

Hydroxyl Radical (•OH): Oxidation mediated by hydroxyl radicals is the dominant degradation pathway at low solution pH. nih.govrsc.org

Singlet Oxygen (¹O₂): Oxidation by singlet oxygen becomes the prevailing mechanism at high solution pH. nih.govrsc.org

These ROS attack the sulfhydryl group (-SH) of the thiol, initiating a series of oxidation reactions that lead to the transformation of the parent compound into various products, such as disulfides (R-S-S-R) and ultimately sulfonic acids (RSO₃H). wikipedia.org

Influence of Environmental Factors on Thiol Transformation Rates

The kinetics of thiol degradation in aquatic environments are not constant but are significantly modulated by various physicochemical parameters of the water body.

The rate of photochemical transformation of thiols is highly dependent on the solution's pH. nih.govresearchgate.net Numerous studies have consistently shown that the degradation rates of thiols increase as the pH increases. rsc.orgsemanticscholar.org This phenomenon is directly linked to the acid-base chemistry of the thiol group itself.

Table 1: pH Influence on Thiol Reactivity

| pH Condition | Dominant Thiol Species | Relative Reactivity | Dominant ROS-Mediated Pathway |

| Low pH | Protonated Thiol (R-SH) | Lower | Hydroxyl Radical (•OH) Oxidation |

| High pH | Thiolate Anion (R-S⁻) | Higher | Singlet Oxygen (¹O₂) Oxidation |

The chemical matrix of natural waters, including salinity and the presence of metal ions, can also influence thiol transformation rates. rsc.org

Salinity: Increased salinity has been observed to enhance the transformation rates of thiols. semanticscholar.orgrsc.org This may be due to salts altering the physicochemical properties of DOM or facilitating the generation of additional oxidative species. rsc.org

Metal Ion Complexation: Metal ions that have a high affinity for sulfur, known as thiophilic metals, can form complexes with thiols. nih.gov This complexation can alter the thiol's susceptibility to photochemical degradation. rsc.org The effect varies significantly depending on the specific metal ion. Studies on the photochemical transformation of glutathione (B108866) (GSH) in the presence of various metal ions at pH 7.3 revealed distinct effects on degradation rates. rsc.orgresearchgate.net While some metals had little to no impact, copper ions were found to be particularly effective at enhancing the degradation process. semanticscholar.orgresearchgate.net

Table 2: Effect of Metal Ion Complexation on Glutathione (GSH) Photochemical Transformation Rate

| Metal Ion | Concentration Tested | Effect on Transformation Rate |

| Iron (Fe³⁺) | 100 µM | No significant effect |

| Silver (Ag⁺) | 10 µM | No significant effect |

| Zinc (Zn²⁺) | 10 µM | Slightly enhanced |

| Cadmium (Cd²⁺) | 10 µM | Slightly enhanced |

| Mercury (Hg²⁺) | 10 µM | Slightly enhanced |

| Copper (Cu²⁺) | 10 µM | Significantly enhanced |

Data derived from studies on glutathione in DOM solutions at pH 7.3. rsc.orgnih.gov

Biogeochemical Significance of Thiol Transformations

Furthermore, because thiols are potent ligands for many toxic heavy metals (e.g., mercury, cadmium, copper), their environmental persistence and transformation directly impact metal speciation and bioavailability. rsc.orgnih.gov Rapid degradation of thiol-metal complexes can remobilize toxic metals, while the presence of thiols can facilitate their transport or sequestration. Therefore, understanding the factors that control the fate of compounds like 2,2-dimethylpropane-1-thiol is essential for predicting the behavior of both sulfur and associated contaminants in aquatic ecosystems. semanticscholar.org

Q & A

Q. How can researchers optimize the synthesis of 2,2-dimethylpropane-1-thiol to minimize disulfide byproduct formation?

Methodological Answer: To reduce disulfide formation during synthesis:

- Conduct reactions under inert atmosphere (e.g., nitrogen or argon) to limit oxidation .

- Use reducing agents like sodium borohydride (NaBH₄) or triphenylphosphine (PPh₃) to stabilize the thiol group.

- Purify intermediates such as 3-amino-2,2-dimethylpropane-1-thiol hydrochloride (CAS: 451.57) before final deprotection .

- Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to detect disulfide impurities early.

Table 1: Key Physical Properties of this compound Derivatives

| Property | Value (Example) | Source |

|---|---|---|

| Molecular Weight (HCl salt) | 401.55 g/mol | |

| CAS Number (HCl salt) | 451.57 |

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Identify thiol (-SH) protons (δ ~1.3–2.5 ppm) and tertiary carbons in the dimethylpropane backbone. Use deuterated solvents (e.g., CDCl₃) to avoid signal overlap.

- IR Spectroscopy : Confirm S-H stretches (~2550–2600 cm⁻¹) and C-S bonds (~600–700 cm⁻¹).

- Mass Spectrometry (MS) : Employ electrospray ionization (ESI) or electron impact (EI) to verify molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

- Use SHELXL for refinement to address data quality issues (e.g., high R-factors or twinning) .

- Analyze hydrogen bonding patterns via graph set analysis (e.g., Etter’s formalism) to identify directional interactions influencing crystal packing .

- Cross-validate results with powder X-ray diffraction (PXRD) to confirm phase purity.

Table 2: Crystallographic Refinement Parameters Using SHELXL

| Parameter | Recommendation |

|---|---|

| Resolution | ≥0.8 Å for high-confidence data |

| Twinning Detection | Use SHELXD for initial screening |

| Hydrogen Bond Geometry | Apply restraints based on Etter’s graph sets |

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies.

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic sites.

- Compare with experimental kinetic data (e.g., reaction rates under varying solvents or temperatures) to validate computational models.

Q. How do steric effects from the 2,2-dimethylpropane backbone influence thiol reactivity in metal coordination studies?

Methodological Answer:

- Synthesize metal-thiolate complexes (e.g., with Cu²⁺ or Zn²⁺) and characterize via X-ray absorption spectroscopy (XAS) or cyclic voltammetry.

- Compare coordination geometries (e.g., tetrahedral vs. square planar) with less hindered thiols to isolate steric contributions.

Q. What strategies mitigate challenges in synthesizing air-sensitive this compound derivatives?

Methodological Answer:

- Use Schlenk-line techniques for handling moisture- and oxygen-sensitive intermediates.

- Employ chelating agents (e.g., EDTA) during purification to sequester metal contaminants that catalyze oxidation.

- Store final products under argon at low temperatures (-20°C) with molecular sieves to absorb residual moisture.

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra of this compound?

Methodological Answer:

Q. What experimental controls are critical when studying the thiol-disulfide equilibrium in this compound systems?

Methodological Answer:

- Include redox buffers (e.g., glutathione) to stabilize specific oxidation states.

- Quantify free thiol concentrations using Ellman’s assay (DTNB reagent) alongside HPLC-MS.

- Perform kinetic studies under varying pH and oxygen levels to map equilibrium shifts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.